3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine
Description
This compound features a pyridazine core substituted at the 3-position with a 4-methoxyphenyl group and at the 6-position with a [2-(piperidin-1-yl)ethyl]sulfanyl moiety. Such structural features are common in medicinal chemistry for modulating solubility, bioavailability, and target binding .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-22-16-7-5-15(6-8-16)17-9-10-18(20-19-17)23-14-13-21-11-3-2-4-12-21/h5-10H,2-4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUDDDKJDSJLPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazine core, followed by the introduction of the methoxyphenyl and piperidinyl ethyl sulfanyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
Medicinally, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Substituent Variations at the 3-Position
- 4-Methoxyphenyl vs. 4-Ethoxyphenyl: 3-(4-Ethoxyphenyl)-6-(pyridin-2-ylmethylsulfanyl)pyridazine (872689-18-4, ) replaces the methoxy group with ethoxy. Biological Implications: Electron-donating groups like methoxy/ethoxy may enhance π-π stacking with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
Substituent Variations at the 6-Position
- [2-(Piperidin-1-yl)ethyl]sulfanyl vs. Pyrazolyl/Pyridinylmethylsulfanyl: 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () substitutes the sulfanyl-piperidine group with pyrazole. 872689-18-4 () uses a pyridinylmethylsulfanyl group, which combines sulfur’s hydrophobicity with pyridine’s basicity. This may improve solubility in acidic environments compared to the piperidine-based target compound .
Sulfanyl vs. Sulfonate/Sulfonyl Groups :
Physicochemical and Structural Properties
Biological Activity
3-(4-methoxyphenyl)-6-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and other therapeutic effects, supported by data tables and research findings.
Chemical Structure
The compound can be described by the following structural formula:
This structure features a pyridazine core with a methoxyphenyl group and a piperidinyl ethyl sulfanyl substituent, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound show activity against various bacterial strains.
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound A | 15.625 | Antistaphylococcal |
| Compound B | 62.5 | Antienterococcal |
| Compound C | 31.108 | Antibiofilm (MRSA) |
These compounds exhibit bactericidal effects by inhibiting protein synthesis and disrupting nucleic acid production pathways .
Anti-inflammatory Properties
The anti-inflammatory potential of similar pyridazine derivatives has been evaluated in several studies. For example, certain derivatives have shown the ability to inhibit pro-inflammatory cytokines in vitro.
Table 2: Anti-inflammatory Effects
| Compound Name | IC50 (μM) | Inhibition Type |
|---|---|---|
| Compound D | 10.5 | TNF-α Inhibition |
| Compound E | 15.0 | IL-6 Inhibition |
These findings suggest that the presence of the piperidine moiety may enhance anti-inflammatory activity .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the efficacy of various pyridazine derivatives against Staphylococcus aureus biofilms. The results indicated that certain compounds inhibited biofilm formation at concentrations as low as , demonstrating significant potential for treating infections caused by resistant strains .
Study 2: Structure-Activity Relationship
Another study focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications in the methoxyphenyl group significantly influenced biological activity. The optimal substitutions led to enhanced antimicrobial and anti-inflammatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
